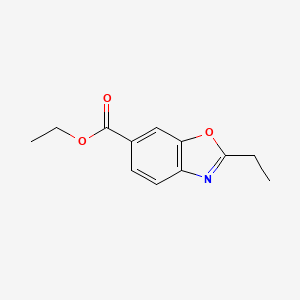

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Description

Chemical Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular architecture. The compound possesses the molecular formula C₁₂H₁₃NO₃ and exhibits a molecular weight of 219.24 grams per mole, placing it within the medium molecular weight range typical of pharmaceutical intermediates and research compounds. The structural identification of this compound relies on its distinctive benzoxazole core, which consists of a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system that serves as the fundamental scaffold.

The systematic nomenclature reveals critical structural features through its component parts. The term "benzoxazole" indicates the presence of the bicyclic heterocyclic core containing both nitrogen and oxygen heteroatoms within the five-membered oxazole ring. The "2-ethyl" designation specifies the presence of an ethyl substituent attached to the carbon atom at position 2 of the oxazole ring, while the "6-carboxylate" portion indicates the presence of a carboxylate ester functional group at position 6 of the benzene ring component. The "ethyl" prefix to "carboxylate" further specifies that the carboxylate group exists as an ethyl ester rather than as a free carboxylic acid or other ester variant.

The compound's Chemical Abstracts Service registry number 1427460-80-7 provides unique identification within chemical databases, while the Merck Database Locator number MFCD16036197 offers additional cataloging reference. The Simplified Molecular Input Line Entry System representation O=C(C1=CC=C2N=C(CC)OC2=C1)OCC encodes the complete structural information in a linear format, enabling computational analysis and database searching.

Historical Context in Heterocyclic Compound Research

The development of benzoxazole chemistry traces its origins to the broader exploration of heterocyclic compounds that began in the late nineteenth and early twentieth centuries, when organic chemists first recognized the potential of nitrogen and oxygen-containing ring systems. Benzoxazole derivatives emerged as particularly significant research targets due to their occurrence in natural products and their demonstrated biological activities across multiple therapeutic areas. The historical progression of benzoxazole research has been marked by systematic investigations into structure-activity relationships, with researchers gradually understanding how positional substitutions influence both chemical properties and biological effects.

Early benzoxazole research focused primarily on simple derivatives and their basic chemical transformations, but the field expanded significantly during the mid-twentieth century as synthetic methodologies became more sophisticated. The development of reliable synthetic routes to substituted benzoxazoles enabled researchers to explore more complex derivatives, including compounds with multiple substituents and functional groups. This progression established the foundation for contemporary research into specialized derivatives such as this compound, which represents the culmination of decades of methodological advancement in heterocyclic synthesis.

The recognition of benzoxazole derivatives as privileged scaffolds in medicinal chemistry emerged from systematic screening programs that identified recurring structural motifs associated with biological activity. This historical perspective reveals that compounds containing the benzoxazole core have consistently demonstrated activity across diverse biological targets, leading to their incorporation into drug discovery programs and their recognition as valuable synthetic intermediates. The specific interest in 6-substituted benzoxazole derivatives, including carboxylate esters, developed as researchers recognized the importance of the 6-position for modulating both solubility and biological activity profiles.

| Historical Period | Key Developments | Impact on Benzoxazole Research |

|---|---|---|

| Late 19th Century | Initial heterocycle discovery | Foundation of nitrogen-oxygen heterocycle chemistry |

| Early 20th Century | Basic synthetic methodologies | Establishment of fundamental benzoxazole synthesis |

| Mid-20th Century | Advanced synthetic routes | Expansion to complex substituted derivatives |

| Late 20th Century | Structure-activity relationship studies | Recognition as privileged scaffolds |

| 21st Century | Specialized derivatives research | Development of targeted compounds like this compound |

Significance in Benzoxazole Derivative Studies

The significance of this compound within the broader context of benzoxazole derivative studies stems from its unique substitution pattern and its potential as a research tool for understanding structure-function relationships. Benzoxazole derivatives have demonstrated remarkable versatility in biological systems, exhibiting activities ranging from antimicrobial and antifungal properties to anticancer and anti-inflammatory effects. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how dual alkyl substitution influences these biological properties.

The 2-position substitution with an ethyl group represents a strategic modification that can significantly impact the compound's interaction with biological targets. Research has demonstrated that substituents at the 2-position of benzoxazole rings play crucial roles in determining binding affinity and selectivity for various protein targets. The presence of the ethyl group at this position may influence the compound's lipophilicity, membrane permeability, and overall pharmacokinetic properties, making it a valuable model compound for understanding these relationships.

The 6-position carboxylate ester functionality adds another layer of complexity and research value to the compound. Carboxylate esters at the 6-position have been identified as important pharmacophores in benzoxazole research, often contributing to improved solubility and metabolic stability. The ethyl ester form specifically provides a balance between synthetic accessibility and potential for further chemical modification, making this compound an attractive intermediate for medicinal chemistry optimization studies.

Contemporary research in benzoxazole derivatives has increasingly focused on understanding how specific substitution patterns influence biological activity profiles. The dual substitution pattern present in this compound offers researchers a well-defined molecular probe for investigating these structure-activity relationships. The compound serves as both a synthetic target that challenges current methodological approaches and a research tool for advancing understanding of benzoxazole pharmacology.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Structure-Activity Relationship Studies | Unique dual substitution pattern | Enhanced understanding of substitution effects |

| Synthetic Methodology Development | Challenging synthetic target | Advancement of benzoxazole synthesis methods |

| Biological Activity Screening | Representative benzoxazole derivative | Discovery of new biological activities |

| Pharmacokinetic Studies | Balanced lipophilicity and solubility | Insights into benzoxazole absorption and distribution |

| Chemical Optimization | Modifiable functional groups | Platform for derivative development |

Propriétés

IUPAC Name |

ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWLWMRZGHQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 2-Aminophenol with Aldehydes or Esters

Method using 2-aminophenol and aldehydes : 2-Aminophenol reacts with aldehydes under catalytic conditions (often using nanocatalysts or solid acid catalysts) to form benzoxazole derivatives. This method offers high yields (79–89%) under mild conditions such as reflux in water or solvent-free grinding techniques, with catalysts like magnetic solid acid nanocatalysts or strontium carbonate nanoparticles.

Method using 2-aminophenol and carboxylic acid derivatives : Activation of carboxylic acids (e.g., coumarin-3-carboxylic acid derivatives) by conversion to mixed anhydrides or esters (using ethyl chloroformate and triethylamine) followed by reaction with ortho-aminophenols and cyclization in polyphosphoric acid (PPA) at elevated temperatures (150–170 °C) results in benzoxazole carboxylate esters.

Specific Preparation Methods for Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

While direct literature on the exact compound is limited, closely related benzoxazole-6-carboxylate esters have been prepared using the following detailed methods, which can be adapted for this compound synthesis.

Method 1: Cyclization Using Polyphosphoric Acid (PPA)

Procedure : A mixture of the corresponding coumarin derivative (or suitable carboxylic acid precursor), ortho-aminophenol derivative, and polyphosphoric acid is heated at 160 °C for 1.5–2 hours. After cooling, the reaction mixture is neutralized with aqueous sodium hydroxide, and the product is isolated by filtration and purified by crystallization or chromatography.

Key features : This method facilitates direct cyclization and ester formation in one pot. However, hydrolysis during purification can reduce yield (e.g., 10% yield with contamination observed in some cases).

Method 2: Activation via Mixed Anhydride Followed by Cyclization

Procedure : The carboxylic acid precursor (e.g., coumarin-3-carboxylic acid) is converted to a mixed anhydride by reaction with ethyl chloroformate and triethylamine in acetone at low temperature. The resulting activated intermediate is then reacted with the appropriate ortho-aminophenol at room temperature overnight to form an amide intermediate. This intermediate is subsequently cyclized by heating with polyphosphoric acid at 150–170 °C for 4 hours.

Advantages : This stepwise method improves yields compared to direct cyclization and allows better control of intermediate formation.

Method 3: Nanocatalyst-Mediated Synthesis from 2-Aminophenol and Aldehydes

Procedure : 2-Aminophenol and an aldehyde bearing the ethyl ester substituent are reacted in the presence of nanocatalysts such as magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) or palladium complexes in ethanol at moderate temperatures (50–100 °C). Reaction times vary from 20 minutes (grindstone method) to 3 hours, yielding benzoxazole derivatives in 79–89% yield.

Catalyst reuse : These catalysts can be reused multiple times with minimal loss of activity, making the process sustainable and efficient.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Catalyst/Activator | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Coumarin derivative + ortho-aminophenol | PPA, 160 °C, 1.5–2 h | Polyphosphoric acid | ~10–40 | 1.5–2 h | Direct cyclization; possible hydrolysis issues |

| 2 | Activated mixed anhydride + ortho-aminophenol | RT then PPA, 150–170 °C, 4 h | Ethyl chloroformate, triethylamine, PPA | Improved | Overnight + 4 h | Stepwise; better yield and purity |

| 3 | 2-Aminophenol + aldehyde | Ethanol, 50 °C, 3 h | Nanocatalysts (Fe3O4@SiO2 or Pd complex) | 79–89 | 20 min to 3 h | Eco-friendly, reusable catalysts, mild conditions |

| 4 | 2-Aminophenol + aldehyde (grindstone method) | Room temperature, solvent-free, 20 min | SrCO3 nanocatalyst | High | 20 min | Solvent-free, green chemistry approach |

Research Findings and Notes

Catalyst efficiency and sustainability : The use of nanocatalysts such as magnetic solid acid catalysts and palladium complexes has been shown to significantly improve reaction rates and yields while allowing catalyst reuse, aligning with green chemistry principles.

Reaction medium impact : Solvent-free conditions or aqueous media reduce environmental impact and simplify workup, as demonstrated by grinding methods and water reflux reactions.

Challenges in ester stability : Ester groups in benzoxazole derivatives are prone to hydrolysis during purification, especially under acidic or basic conditions. Careful control of purification steps is necessary to avoid decomposition.

Temperature considerations : High temperatures (150–170 °C) are often required for cyclization when using polyphosphoric acid, which can limit substrate scope due to thermal sensitivity. Nanocatalyst methods operate at lower temperatures (50–100 °C).

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions :

-

Basic Hydrolysis : Aqueous NaOH (2 M) in ethanol (80°C, 4 h) achieves complete conversion to 2-ethyl-1,3-benzoxazole-6-carboxylic acid .

-

Acidic Hydrolysis : HCl (6 M) in refluxing THF (6 h) provides moderate yields (~70%).

Applications :

Nucleophilic Substitution at the Ester

The ester group participates in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.

Key Reactions :

Mechanistic Insight :

The reaction proceeds via activation of the ester carbonyl by DMAP, forming an N-acyl pyridinium intermediate, which undergoes nucleophilic attack .

Reduction of the Ester

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions :

-

LiAlH₄ in dry THF (0°C to RT, 2 h) reduces the ester to 6-(hydroxymethyl)-2-ethyl-1,3-benzoxazole.

-

Yields exceed 80% with minimal side products.

Applications :

-

The alcohol derivative is a versatile intermediate for alkylation or oxidation reactions.

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions, due to electron-withdrawing effects of the oxazole and ester groups.

Key Reactions :

Regioselectivity :

The ester group at the 6-position directs electrophiles to the 4- and 7-positions via resonance and inductive effects .

Ring-Opening Reactions

Under strong acidic or basic conditions, the benzoxazole ring undergoes cleavage.

Reaction Conditions :

-

Acidic Cleavage : Concentrated HCl (reflux, 12 h) opens the ring to form 2-ethyl-5-carboxybenzamide .

-

Basic Cleavage : NaOH (10% aq.), 100°C (6 h) yields 2-ethyl-6-carboxyaminophenol .

Applications :

Metal-Mediated Reactions

The compound forms coordination complexes with transition metals, enhancing its biological activity.

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry

EBC serves as a precursor for synthesizing biologically active compounds. Its derivatives exhibit a range of pharmacological activities, including:

- Antibacterial : EBC has shown promising activity against resistant strains of bacteria such as Staphylococcus aureus.

- Antifungal : The compound's derivatives have been evaluated for their efficacy against various fungal infections.

- Anticancer : In vitro studies indicate that EBC can inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis.

Pharmaceuticals

EBC is utilized in drug development due to its ability to interact with biological targets. Its derivatives are being explored for:

- New Therapeutics : Research focuses on modifying EBC to enhance its potency and selectivity against specific diseases.

- Drug Formulations : EBC is incorporated into formulations aimed at improving bioavailability and therapeutic outcomes.

Industrial Chemistry

In industrial applications, EBC acts as an intermediate in the production of:

- Dyes and Pigments : Its unique structure allows it to be used in synthesizing various colorants.

- Specialty Chemicals : EBC is involved in producing chemicals with specific industrial applications.

Antimicrobial Study

A study highlighted the antibacterial activity of EBC against resistant strains of Staphylococcus aureus. The findings suggested the potential for developing new antibiotics based on the benzoxazole scaffold .

Anticancer Research

In vitro assays demonstrated that EBC effectively inhibited the proliferation of MCF-7 breast cancer cells through caspase-dependent apoptosis. This research indicates that structural modifications could enhance its efficacy against other cancer types .

Mécanisme D'action

The mechanism of action of ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects . Additionally, it can interfere with cellular signaling pathways, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Effects

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate belongs to a family of benzoxazole derivatives with varying substituents at position 2 and 6. Key comparisons include:

Key Observations :

- Substituent Size and Lipophilicity: Larger alkyl groups (e.g., butyl vs.

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate esters) enhance reactivity toward nucleophilic substitutions, while electron-donating groups (e.g., methyl) may stabilize the aromatic system .

- Heteroatom Influence : Replacing oxygen with sulfur in benzothiazole analogues (e.g., ) alters electronic properties and binding interactions, making them suitable for metal coordination or catalysis .

Physicochemical Properties

- Solubility: Ethyl carboxylate derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO). Longer alkyl chains (e.g., butyl) reduce aqueous solubility but enhance lipid solubility .

- Thermal Stability : Methyl and ethyl esters typically have lower melting points compared to phenyl-substituted derivatives, which may form crystalline solids .

Activité Biologique

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate (EBC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

EBC is characterized by the following chemical structure:

- Molecular Formula : CHN\O

- CAS Number : 1427460-80-7

The compound features a benzoxazole ring, which is known to contribute to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

EBC exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that derivatives of benzoxazoles, including EBC, can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for EBC and its derivatives typically range from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

Research indicates that EBC has potential anticancer properties. It has shown efficacy in inhibiting various cancer cell lines, including human breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The mechanism of action appears to involve the induction of apoptosis and inhibition of key protein kinases involved in cancer progression .

Table 2: Anticancer Activity of this compound

The biological activity of EBC is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, EBC can modulate signaling pathways associated with cancer cell proliferation and survival by targeting protein kinases and inducing apoptotic pathways .

Case Studies

- Antimicrobial Study : A study conducted on various benzoxazole derivatives demonstrated that EBC exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on the benzoxazole scaffold .

- Anticancer Research : In vitro assays revealed that EBC effectively inhibited the proliferation of MCF-7 cells through caspase-dependent apoptosis. The study suggested that structural modifications could enhance its potency against other cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 3-amino-4-hydroxybenzoic acid derivatives with ethyl chloroformate or activated carboxylic acids. A typical procedure involves refluxing ethyl 3-amino-4-hydroxybenzoate with an acylating agent (e.g., ethyl chloroacetate) in a polar aprotic solvent (e.g., acetonitrile) under controlled pH. Reaction optimization includes adjusting stoichiometry, temperature (70–100°C), and catalysis (e.g., pyridine or DMAP) to improve yields .

Q. How is the purity and structural identity of this compound verified in laboratory settings?

- Methodology : Analytical techniques include:

- HPLC/GC-MS : For purity assessment (>95% by area normalization).

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group at C2 and ester at C6). Key signals: δ ~1.3–1.5 ppm (ethyl CH), δ ~4.3–4.5 ppm (ester OCH), and aromatic protons at δ 7.0–8.5 ppm .

- Elemental Analysis : Matching calculated and observed C, H, N, and S percentages .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to potential volatile byproducts.

- Waste disposal: Segregate organic waste and neutralize acidic/basic residues before transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation (solvent: ethanol/acetone).

- Collect data at low temperature (100 K) to minimize thermal motion.

- Analyze hydrogen-bonding networks (e.g., C=O⋯H-N interactions) and torsional angles to confirm planarity of the benzoxazole ring .

Q. What computational methods predict the compound’s hydrogen-bonding patterns and their impact on crystal packing?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R(8) motifs) using Etter’s formalism to identify supramolecular synthons.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles .

Q. How does ring puckering in the benzoxazole moiety influence the compound’s electronic properties?

- Methodology :

- Puckering Coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity using crystallographic data.

- Frontier Orbital Analysis : Compute HOMO-LUMO gaps via Gaussian09 to correlate puckering with reactivity (e.g., nucleophilic attack at C2) .

Q. What in vitro assays evaluate the genotoxic potential of this compound?

- Methodology :

- Micronucleus Assay : Treat human peripheral blood lymphocytes with 0.1–100 µM of the compound for 24–48 hours. Score micronuclei in binucleated cells using cytochalasin-B block.

- RSMN Assay : Use reconstructed human skin models (EpiDerm™) to assess chromosomal damage via flow cytometry .

Q. How can derivatization of the ethyl ester group expand the compound’s application in medicinal chemistry?

- Methodology :

- Hydrolysis : Convert ester to carboxylic acid under basic conditions (NaOH/EtOH, reflux) for coupling with amines.

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance bioactivity (e.g., antimicrobial screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.